molecular formula C5H9NO4 B8494667 4-(Methylaminooxy)-4-oxobutanoic acid

4-(Methylaminooxy)-4-oxobutanoic acid

Cat. No.: B8494667
M. Wt: 147.13 g/mol
InChI Key: PSURTBWYHDBXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylaminooxy)-4-oxobutanoic acid is a derivative of succinic acid, characterized by a methylaminooxy (-O-NH-CH₃) substituent at the 4-position of the oxobutanoic acid backbone.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

4-(methylaminooxy)-4-oxobutanoic acid

InChI

InChI=1S/C5H9NO4/c1-6-10-5(9)3-2-4(7)8/h6H,2-3H2,1H3,(H,7,8)

InChI Key

PSURTBWYHDBXOP-UHFFFAOYSA-N

Canonical SMILES

CNOC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent Molecular Formula Key Features Reference
4-Methoxy-4-oxobutanoic acid Methoxy (-OCH₃) C₅H₈O₅ Electron-withdrawing group; used in synthesis of aromatic compounds.
4-(Isopropylamino)-4-oxobutanoic acid Isopropylamino (-NH-CH(CH₃)₂) C₇H₁₃NO₄ Thermo-sensitive; enhances dendrimer solubility and drug delivery.
4-(4-Aminophenyl)-4-oxobutanoic acid 4-Aminophenyl (-C₆H₄-NH₂) C₁₀H₁₁NO₄ Aromatic amine; intermediate in cardiac drug synthesis (e.g., MCI-154).
4-(2-Naphthyl)-4-oxobutanoic acid 2-Naphthyl (-C₁₀H₇) C₁₄H₁₂O₃ High molecular weight; used in naphthol and amino acid derivative synthesis.
4-(Mesitylamino)-4-oxobutanoic acid Mesitylamino (-NH-C₆H₂(CH₃)₃) C₁₃H₁₇NO₄ Bulky substituent; potential steric effects in reactions.

Thermal Stability and Decomposition

  • 4-(Allyloxy)-4-oxobutanoic acid: Degrades at 158–160°C, producing fragments at m/z 45, 55, 73, and 89 .
  • 4-(But-3-en-1-yloxy)-4-oxobutanoic acid: Decomposes into smaller aldehydes and ketones (m/z 45, 55, 73) at elevated temperatures .
  • Aromatic Derivatives (e.g., 4-(2-naphthyl)) ): Exhibit higher thermal stability due to aromatic conjugation, with decomposition observed above 174°C .

Physicochemical Properties

  • Acidity: Methoxy and aminooxy substituents increase the carboxylic acid’s acidity (lower pKa) compared to alkyl derivatives. For example, 4-methoxy-4-oxobutanoic acid has a pKa ~3.7 (predicted) .
  • Solubility: Amino-containing derivatives (e.g., 4-(diethylamino)) exhibit enhanced water solubility at acidic pH due to protonation .

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